molecular formula C14H11N3 B12615873 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine CAS No. 922164-00-9

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine

Cat. No.: B12615873
CAS No.: 922164-00-9
M. Wt: 221.26 g/mol
InChI Key: NGQAGKXOCBPMNP-UHFFFAOYSA-N
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Description

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 2-position and a pyrazolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylpyridine with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is unique due to the presence of both phenyl and pyrazole groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Biological Activity

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is a heterocyclic compound that combines the structural features of pyridine and pyrazole, resulting in a unique molecular framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The presence of both nitrogen-containing heterocycles enhances its reactivity and interaction with various biological targets.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial effects against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory activities, potentially through inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .
  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties, influencing cancer cell proliferation and apoptosis mechanisms .

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may bind to enzyme active sites or receptors, influencing various signaling pathways related to inflammation and cancer progression. Techniques such as molecular docking studies have been employed to elucidate these interactions.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

  • Antimicrobial Studies : A study highlighted the synthesis of pyrazole derivatives that showed significant antibacterial activity against E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing antimicrobial efficacy .
  • Anti-inflammatory Research : A series of experiments demonstrated that compounds with similar structures exhibited selective COX-2 inhibition, leading to reduced inflammation in animal models. The anti-inflammatory effects were quantified through edema inhibition assays .
  • Anticancer Investigations : Research on related pyrazole compounds revealed their ability to induce apoptosis in various cancer cell lines, including lung and colon cancer cells. These findings suggest that the pyrazole scaffold could be a promising lead for developing new anticancer agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
3-(1H-Pyrazol-5-yl)pyridinePyridine-PyrazoleExhibits distinct anti-inflammatory properties
2-(1H-Pyrazol-3-yl)pyridinePyridine-PyrazoleKnown for its antitumor activity
4-(1H-Pyrazol-3-yl)phenolPhenolic-PyrazoleDisplays antioxidant properties
2,6-Bis(1H-pyrazol-3-yloxy)pyridineBis-Pyridine-PyrazoleEnhanced solubility and bioavailability characteristics

Properties

CAS No.

922164-00-9

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-phenyl-6-(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C14H11N3/c1-2-5-11(6-3-1)12-7-4-8-13(16-12)14-9-10-15-17-14/h1-10H,(H,15,17)

InChI Key

NGQAGKXOCBPMNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=NN3

Origin of Product

United States

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